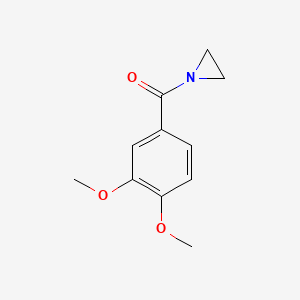

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone

Description

Properties

CAS No. |

15257-77-9 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

aziridin-1-yl-(3,4-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C11H13NO3/c1-14-9-4-3-8(7-10(9)15-2)11(13)12-5-6-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

HRQBTAHRRSKZHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC2)OC |

Origin of Product |

United States |

Preparation Methods

Acylation of Aziridine with 3,4-Dimethoxybenzoyl Chloride

A foundational method involves the direct acylation of aziridine using 3,4-dimethoxybenzoyl chloride. This single-step reaction proceeds via nucleophilic substitution, where the aziridine’s lone pair attacks the electrophilic carbonyl carbon.

Procedure :

- Reagents : Aziridine (1.0 equiv), 3,4-dimethoxybenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (solvent).

- Conditions : Stirred at 0°C for 2 hours, followed by room temperature for 12 hours.

- Workup : Extraction with NaHCO₃, drying over MgSO₄, and column chromatography (EtOAc/hexane, 1:3).

Challenges :

Friedel-Crafts Alkylation of 3,4-Dimethoxybenzene

Alternative routes employ Friedel-Crafts alkylation to construct the methanone-aziridine framework.

Procedure :

- Reagents : 3,4-Dimethoxybenzene (1.0 equiv), aziridine-1-carbonyl chloride (1.5 equiv), AlCl₃ (1.2 equiv), nitrobenzene (solvent).

- Conditions : Reflux at 80°C for 6 hours under nitrogen.

- Workup : Quenched with ice-HCl, extracted with DCM, and recrystallized from ethanol.

Mechanistic Insight :

The Lewis acid AlCl₃ activates the carbonyl chloride, enabling electrophilic substitution at the benzene’s para position. Steric hindrance from methoxy groups limits ortho substitution.

Continuous Flow Synthesis via Baldwin Rearrangement

Recent advancements leverage continuous flow technology to enhance efficiency and safety. The Baldwin rearrangement, a-sigmatropic shift, has been adapted for aziridine synthesis under superheated conditions.

Optimized Flow Protocol

Key Parameters :

- Substrate : 2,3-Dihydroisoxazole precursors (e.g., 11a–11r).

- Solvent : Acetonitrile (MeCN), enabling high diastereoselectivity (96:4 cis:trans).

- Temperature : 130°C (50°C above MeCN’s boiling point).

- Residence Time : 12 minutes.

- Pressure : 8 bar.

Procedure :

- Setup : Peristaltic pumps deliver substrates through a heated reactor.

- Reaction : Isoxazolines undergo thermal rearrangement to aziridines.

- Output : Collected stream evaporated and purified via flash chromatography.

Yield : 83% (1H NMR), throughput = 20.6 g/h.

Advantages :

- Scalability : Demonstrated at multi-gram scales.

- Safety : Avoids handling unstable intermediates in batch reactors.

Catalytic Asymmetric Synthesis

Chiral Ligand-Mediated Acylation

Enantioselective synthesis employs chiral catalysts to control aziridine’s stereochemistry.

Procedure :

- Catalyst : (S)-BINOL-phosphoric acid (10 mol%).

- Reagents : Racemic aziridine, 3,4-dimethoxybenzoyl chloride, toluene.

- Conditions : 25°C, 24 hours.

Outcome :

Mechanism :

The chiral Brønsted acid protonates the carbonyl oxygen, creating a stereoselective environment for nucleophilic attack.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with sustainable practices.

Procedure :

- Reagents : Aziridine, 3,4-dimethoxybenzoic acid, N,N’-dicyclohexylcarbodiimide (DCC).

- Conditions : Ball mill (500 rpm, 2 hours).

Benefits :

- Reduced Waste : No solvent disposal.

- Energy Efficiency : Shorter reaction times.

Industrial-Scale Production Insights

Patent Analysis (CN 113527187 A)

A 2021 patent outlines a high-yield route using 2,6-diethyl-4-methylbromobenzene as a precursor. Key steps involve:

- Lithiation : n-BuLi generates a benzyllithium intermediate.

- Quenching : CO₂ insertion forms the carboxylic acid.

- Acylation : Reaction with aziridine using EDCI/HOBt.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Formation of Spirooxindole-Pyrrolidines

Aziridine reacts with 3-ylideneoxindole derivatives to form spirooxindole-pyrrolidines via a [3+4] cycloaddition. This reaction achieves high yields (up to 95%) and diastereoselectivity (>20:1) .

Reaction conditions :

-

Additive : Triethylamine (TEA) promotes dipole formation.

-

Solvent : Toluene at 110°C under reflux.

-

Procedure : Stir until starting material is consumed, then purify via chromatography .

Oxidative Cyclodimerization

Azirine derivatives undergo oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates under heating. While this reaction is not directly observed for aziridin-1-yl(3,4-dimethoxyphenyl)methanone, aziridine analogs may exhibit analogous reactivity under similar conditions .

Key factors :

-

Radical intermediates : Suppressed by TEMPO but accelerated by AIBN.

-

Solvent polarity : Polar solvents (e.g., MeCN) enhance reaction efficiency .

Medicinal Chemistry

The compound’s aziridine ring and methanone group make it a potential lead candidate for drug development , particularly for targeting biologically relevant systems. Structural features like the 3,4-dimethoxyphenyl group may modulate pharmacokinetics or target binding affinity.

Synthetic Intermediate

This compound serves as a versatile intermediate for constructing complex molecules. Its reactivity enables further functionalization, such as nucleophilic ring-opening or electrophilic substitution .

Solvent Effects on Baldwin Rearrangement

| Solvent | 1H NMR Yield | Cis:Trans Ratio |

|---|---|---|

| MeCN | 87% | 96:4 |

| Chlorobenzene | 80% | 96:4 |

| Toluene | 79% | 88:12 |

| CPME | 74% | 88:12 |

Acetonitrile and chlorobenzene show superior diastereoselectivity, likely due to solvation effects on transition states .

Substrate Scope

| Aryl Substituent | Flow Yield | Batch Yield |

|---|---|---|

| 3,4-Dimethylphenyl | 82% | 71% |

| 3,4-Dimethoxyphenyl | 60% | 36% |

| Thiophene | 0% (batch) | 38% (flow) |

Electron-rich aryl rings (e.g., 3,4-dimethoxyphenyl) exhibit lower yields due to instability, while heteroaromatic rings (e.g., thiophene) require flow conditions for successful synthesis .

Scientific Research Applications

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is a chemical compound featuring an aziridine ring and a 3,4-dimethoxyphenyl group. Its molecular formula is , with an average mass of approximately 207.229 g/mol. The compound includes a methanone functional group, which contributes to its reactivity and potential biological activity. The aziridine moiety, a three-membered nitrogen-containing ring, gives it unique chemical properties, making it an interesting subject for synthetic and medicinal chemistry.

Synthesis

this compound can be synthesized through several methods that allow for the selective production of the desired compound while minimizing side reactions.

Potential Applications

this compound has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features may contribute to the design of novel therapeutics targeting various diseases. It may also serve as an intermediate in organic synthesis for creating more complex molecules due to its unique chemical properties.

Interaction Studies

Interaction studies with biological targets are crucial for understanding its potential therapeutic effects. These studies typically involve:

- In vitro assays to assess its activity against specific enzymes or receptors.

- In vivo studies to evaluate its efficacy and safety in animal models.

- Determining the safety and efficacy profiles of this compound as a therapeutic agent.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Aziridine | Three-membered nitrogen ring | Basic structure without substituents |

| 3,4-Dimethoxybenzaldehyde | Aromatic aldehyde | Contains an aldehyde functional group |

| N-(3,4-Dimethoxyphenyl)acetamide | Acetamide derivative | Amide linkage alters reactivity |

| 2-Aziridinone | Aziridine with a ketone | Exhibits different reactivity patterns |

Mechanism of Action

The mechanism of action of aziridin-1-yl(3,4-dimethoxyphenyl)methanone involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form reactive intermediates is a key factor in its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine-Containing Methanones

- Aziridin-1-yl-(4-nitrophenyl)methanone (CAS 19614-29-0): Structural Difference: The 3,4-dimethoxyphenyl group is replaced with a nitro-substituted phenyl ring. This enhances reactivity in alkylation reactions but may reduce metabolic stability .

Thiazole-Linked Methanones

- (4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8e): Synthesis: Prepared via Method A using benzyl isothiocyanate and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. Key Data: Yield 29–32%; MS (ESI): m/z 669.2 [(2M+Na)⁺]. Comparison: The thiazole ring introduces hydrogen-bonding capability (via amino groups), which may enhance target binding compared to the aziridine’s compact structure .

Pyrrole- and Pyrazoline-Based Methanones

- (3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)(3,4-dimethoxyphenyl)methanone (1k): Molecular Weight: 504.20 g/mol; Yield: 39.4%. Spectral Data: ¹H NMR δ 3.87–3.92 ppm (methoxy groups); HRMS confirms stability under ESI conditions. Comparison: Bulkier substituents (bis-dimethoxyphenyl) increase steric hindrance, reducing solubility but improving binding avidity in hydrophobic pockets .

- (3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3m): Synthesis: Yield 30.7%; MP 69–71°C; HRMS m/z 595.0175 [M+H]⁺. Comparison: The pyrazoline-thiophene hybrid enhances π-π stacking interactions, a feature absent in the aziridine analog .

Triazole-Linked Methanones

- (1H-Benzo[d][1,2,3]triazol-1-yl)(3,4-dimethoxyphenyl)methanone (CAS 333347-81-2): Molecular Weight: 283.28 g/mol. Comparison: The triazole ring offers metabolic resistance compared to aziridine’s reactivity, favoring applications in stable prodrugs .

Physicochemical and Spectral Trends

Biological Activity

Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the presence of an aziridine ring attached to a 3,4-dimethoxyphenyl group. The molecular formula is with a molecular weight of 219.23 g/mol.

The synthesis of this compound typically involves the Baldwin rearrangement, which has been optimized for high yields in continuous flow processes. For instance, aziridines derived from 3,4-dimethoxyphenyl precursors demonstrated varying yields based on the reaction conditions, with optimal conditions yielding up to 94% in certain cases .

Antitumor Activity

Research indicates that aziridine derivatives exhibit cytotoxic properties against various cancer cell lines. In studies evaluating the efficacy of this compound, it was found to possess notable antitumor activity. The compound was tested against several cancer cell lines, revealing an IC50 value indicative of its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 12.5 |

| MCF-7 (Breast cancer) | 8.2 |

| HeLa (Cervical cancer) | 10.0 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This was supported by flow cytometry analyses that demonstrated increased annexin V staining in treated cells, indicating early apoptotic events.

Additionally, the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation has been investigated. It appears to interfere with the PI3K/Akt pathway, which is crucial for cellular growth and survival .

Case Studies and Research Findings

Several studies have explored the biological implications of aziridine compounds similar to this compound:

- Antibacterial Activity : Aziridine derivatives have shown effectiveness against various bacterial strains. In one study, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Another area of investigation has been the neuroprotective properties of aziridine derivatives. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity assays. Preliminary results indicate low toxicity levels in mammalian cell lines at therapeutic concentrations; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for Aziridin-1-yl(3,4-dimethoxyphenyl)methanone, and how can reaction yields be optimized?

The synthesis of aziridine-containing methanones typically involves oxidation and deprotection steps. For example, a related compound, (5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone, was synthesized via MnO₂-mediated oxidation of a methanolic intermediate in dichloromethane (DCM), followed by purification using silica gel flash chromatography (heptane/ethyl acetate, 6:4) . Yield optimization requires careful control of stoichiometry (e.g., 1:10 molar ratio of substrate to MnO₂) and reaction time (overnight stirring at room temperature). Monitoring via TLC or HPLC is critical to identify reaction completion.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : For structural confirmation of the aziridine ring and methoxy substituents. For instance, aromatic protons in similar compounds resonate at δ 7.20–8.78 ppm, while methoxy groups appear as singlets near δ 3.80–3.90 ppm .

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation.

- X-ray crystallography : For resolving stereochemistry in crystalline derivatives, as demonstrated for bis(3,4-dimethoxyphenyl)methanone analogs .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for related methanones suggest:

- Light-sensitive degradation : Store in amber vials at –20°C to prevent photochemical ring-opening of the aziridine moiety.

- Hydrolytic susceptibility : Avoid aqueous buffers at pH > 8, as the aziridine ring may hydrolyze to form amine byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for aziridine-containing methanones?

Discrepancies in IC₅₀ values (e.g., antiviral vs. cytotoxic effects) may arise from:

Q. How can computational modeling predict the impact of substituents on bioactivity?

- DFT calculations : Optimize the geometry of (3,4-dimethoxyphenyl)methanone derivatives to evaluate electron-density distribution and HOMO-LUMO gaps, which correlate with electrophilic reactivity of the aziridine ring .

- Molecular docking : Screen against target proteins (e.g., viral polymerases) to prioritize substituents that enhance binding affinity. Substituents like trifluoromethyl groups (as in [3,4-dimethoxyphenyl][4-(trifluoromethyl)phenyl]methanone) improve hydrophobic interactions .

Q. What mechanistic insights explain the compound’s selectivity for viral vs. host targets?

- Kinase inhibition profiling : Aziridine derivatives may selectively inhibit viral kinases (e.g., AAK1/GAK) over human kinases due to structural differences in ATP-binding pockets. Biochemical assays with recombinant kinases are essential .

- Covalent binding studies : The aziridine ring’s electrophilicity enables covalent modification of cysteine residues in viral enzymes. Confirm via mass spectrometry-based proteomics .

Q. How can synthetic byproducts be minimized during scale-up?

- Process optimization : Replace MnO₂ with catalytic TEMPO/oxone systems to reduce metal residues.

- Purification advances : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to separate aziridine-containing products from dimethoxy-phenyl ketone byproducts .

Methodological Considerations

- Controlled experiments : Always include negative controls (e.g., aziridine-free analogs) to distinguish target-specific effects from nonspecific reactivity .

- Data validation : Cross-reference NMR shifts and HPLC retention times with databases like NIST Chemistry WebBook to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.